molecular formula C16H21ClN4O4 B11565826 (3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide

(3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide

Cat. No.: B11565826
M. Wt: 368.81 g/mol
InChI Key: YCHVDTJJGMAWEV-RGVLZGJSSA-N
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Description

(3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of 2-methylphenyl compounds, followed by the introduction of the butanamide group through amide bond formation. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Solvent recovery and waste management are also important aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles, usually under controlled temperatures and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in multiple fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H21ClN4O4

Molecular Weight

368.81 g/mol

IUPAC Name

N'-[(E)-[4-(5-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C16H21ClN4O4/c1-10-4-5-12(17)9-13(10)19-14(22)8-11(2)20-21-16(24)15(23)18-6-7-25-3/h4-5,9H,6-8H2,1-3H3,(H,18,23)(H,19,22)(H,21,24)/b20-11+

InChI Key

YCHVDTJJGMAWEV-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N/NC(=O)C(=O)NCCOC)/C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(=NNC(=O)C(=O)NCCOC)C

Origin of Product

United States

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